N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of benzo[d]oxazole, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of action
Indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Benzoxazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. For instance, compounds containing a pyrrolidine ring are often associated with good bioavailability and brain penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzo[d]oxazole moiety, which can be synthesized from 2-aminophenol and a suitable nitrile under catalytic conditions . The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the indole ring via Fischer indole synthesis. The final step involves the coupling of the indole derivative with the benzo[d]oxazole-pyrrolidine intermediate under amide bond-forming conditions, often using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of a nitro group would produce the corresponding amine.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
- 1-(benzo[d]oxazol-2-yl)pyrrolidin-3-amine
- Indole-6-carboxamide derivatives
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide is unique due to its specific combination of benzo[d]oxazole, pyrrolidine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(15-8-7-14-9-10-22-18(14)12-15)23-13-16-4-3-11-25(16)21-24-17-5-1-2-6-19(17)27-21/h1-2,5-10,12,16,22H,3-4,11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZRDGYSFFGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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